2-Methyl-5-oxopentan-2-yl acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-oxopentan-2-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3
. The Canonical SMILES representation is CC(=O)OC(C)(C)CCC=O
. Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The molecular weight of this compound is 158.19 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 149 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .Scientific Research Applications
Synthetic Chemistry Applications :
- The compound was used in the synthesis of (±)-sydowic acid, a fungal metabolite isolated from Aspergillus sydowi, through a process involving oxidation with alkaline permanganate or treatment with N-bromosuccinimide (Vijayasarathy, Mane, & Rao, 1977).
- It was involved in acid-catalyzed rearrangements in the furan series, leading to various reaction products (Greene & Lewis, 1978).
Biological and Metabolic Studies :
- In rat pancreatic islets, 4-methyl-2-oxopentanoate was shown to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity, suggesting its role in cellular metabolism (Hutton, Sener, & Malaisse, 1979).
Medicinal Chemistry and Drug Development :
- The compound was utilized in the synthesis of novel pharmaceutical intermediates, indicating its significance in drug discovery and development (Min, 2015).
Organic Chemistry and Compound Synthesis :
- It served as a building block for the construction of pyrazolo[4,3-c]pyridines, a type of heterocyclic compound (Prezent, Ruban, Baranin, & Bubnov, 2016).
- The compound was synthesized for structural studies, which is crucial for understanding its chemical properties and potential applications (Lee, Ryu, & Lee, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-methyl-5-oxopentan-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZQYSFWDNPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695354 |
Source
|
Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110086-93-6 |
Source
|
Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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